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Cat. No.: B1588051 Get Quote

Abstract
This comprehensive guide provides detailed application notes and protocols for the use of 2-
(Morpholin-4-ylmethyl)aniline as a pivotal intermediate in pharmaceutical synthesis. We

delve into the rationale behind its synthetic utility, offering step-by-step protocols for its

preparation, purification, and analytical characterization. Furthermore, a practical application in

the synthesis of a bioactive quinoline scaffold is presented, underscoring its significance for

researchers, medicinal chemists, and professionals in drug development. This document is

structured to provide not just procedural instructions, but also the scientific reasoning that

underpins these methodologies, ensuring both technical accuracy and practical insight.

Introduction: The Strategic Importance of the
Morpholine Moiety
In the landscape of medicinal chemistry, the morpholine heterocycle is recognized as a

"privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is

no coincidence. The morpholine ring imparts a range of advantageous physicochemical and

pharmacological properties, including enhanced aqueous solubility, improved metabolic

stability, and favorable pharmacokinetic profiles.[1][3][4] The oxygen atom can act as a

hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for crucial

interactions with biological targets like kinases and receptors.[5]
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2-(Morpholin-4-ylmethyl)aniline combines this valuable morpholine scaffold with a reactive

aniline moiety, creating a versatile building block for organic synthesis.[6] The primary aromatic

amine of the aniline group serves as a key nucleophile, enabling its incorporation into a wide

array of heterocyclic systems that form the core of many therapeutic agents. This unique

combination makes 2-(Morpholin-4-ylmethyl)aniline a sought-after intermediate in the

synthesis of compounds targeting a spectrum of diseases, including cancer and neurological

disorders.[6]

Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is

fundamental to its effective use in synthesis and for ensuring quality control.

Property Value Source

CAS Number 95539-61-0 [7]

Molecular Formula C₁₁H₁₆N₂O [8][9]

Molecular Weight 192.26 g/mol [8][9]

Appearance
Light brown to yellow

crystalline powder
[6][7]

Melting Point 70 °C [7]

Boiling Point 150-152 °C @ 4 Torr [7]

Solubility
Soluble in methanol, ethanol,

DMSO, and chloroform.

Inferred from general chemical

properties.

pKa 6.42 ± 0.20 (Predicted) [7]

Spectroscopic Data (Typical):

¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 4.05 (s, 2H,

Ar-CH₂), 3.70-3.80 (t, 4H, O-(CH₂)₂), 2.50-2.60 (t, 4H, N-(CH₂)₂), 3.90 (br s, 2H, NH₂).

¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 130.5, 128.9, 122.1, 118.7, 116.0, 67.1, 60.8, 53.5.
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IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1620 (N-H bend), 1510

(C=C stretch), 1115 (C-O-C stretch).

Synthesis Protocol: Mannich-Type Reaction
The synthesis of 2-(Morpholin-4-ylmethyl)aniline is efficiently achieved via a Mannich-type

reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This one-pot, three-

component reaction involves an amine, a non-enolizable aldehyde (formaldehyde), and a

carbon acid, which in this case is aniline.

Causality of Experimental Choices
Reactants: 2-Nitrobenzyl alcohol is chosen as the starting material. The nitro group is a

robust electron-withdrawing group that is later reduced to the desired amine. Morpholine acts

as the secondary amine component. Paraformaldehyde is a convenient source of

formaldehyde.

Catalyst: An acid catalyst is typically employed to facilitate the formation of the reactive

Eschenmoser-like salt from morpholine and formaldehyde.

Reduction: The final step involves the reduction of the nitro group to an amine. Catalytic

hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for this

transformation.

Workflow Diagram
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Step 1: Mannich-type Reaction

Step 2: Reduction

2-Nitrobenzyl alcohol

Reaction Vessel
(Acid Catalyst, Solvent)Morpholine

Paraformaldehyde

4-((2-Nitrophenyl)methyl)morpholineStir, Heat 4-((2-Nitrophenyl)methyl)morpholine H₂, Pd/C
(Methanol)

Hydrogenation
2-(Morpholin-4-ylmethyl)aniline

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(Morpholin-4-ylmethyl)aniline.

Step-by-Step Protocol
Step 1: Synthesis of 4-((2-Nitrophenyl)methyl)morpholine

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

2-nitrobenzyl alcohol (15.3 g, 0.1 mol), morpholine (10.4 g, 0.12 mol), and ethanol (100 mL).

Slowly add paraformaldehyde (3.6 g, 0.12 mol) to the stirred mixture.

Add concentrated hydrochloric acid (2 mL) dropwise as a catalyst.

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane

and ethyl acetate as the mobile phase.

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium

bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude intermediate, 4-((2-nitrophenyl)methyl)morpholine, as a yellow oil.

This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-(Morpholin-4-ylmethyl)aniline

Dissolve the crude 4-((2-nitrophenyl)methyl)morpholine from the previous step in methanol

(150 mL) in a hydrogenation vessel.

Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room

temperature.

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction

is typically complete within 3-5 hours.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with

nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the

Celite® pad with methanol (2 x 20 mL).

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization
Purification of the final product is critical to ensure its suitability for subsequent pharmaceutical

syntheses where impurity profiles are strictly controlled.

Purification Protocol: Recrystallization
Dissolve the crude 2-(Morpholin-4-ylmethyl)aniline in a minimal amount of hot isopropanol.

If any insoluble material remains, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate

crystallization.

Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold

isopropanol.

Dry the crystals under vacuum to a constant weight. A typical yield is 70-80% over the two

steps.

Analytical Characterization: High-Performance Liquid
Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized intermediate.

Sample Preparation
(Dissolve in Mobile Phase)

HPLC System
(Pump, Injector, Column)

Inject UV Detector
(Set to 254 nm)

Elution Data Acquisition
(Chromatogram)

Purity Analysis
(Peak Area %)

Click to download full resolution via product page

Caption: General workflow for HPLC analysis.

Parameter Condition

Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1%

Trifluoroacetic Acid (TFA)

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Column Temperature 25 °C

Run Time 10 minutes
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Procedure:

Prepare the mobile phase and degas it thoroughly.

Prepare a standard solution of 2-(Morpholin-4-ylmethyl)aniline at a concentration of 1

mg/mL in the mobile phase.

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the sample solution and record the chromatogram.

Calculate the purity based on the relative peak area of the main product. The retention time

is typically between 3-5 minutes under these conditions.

Application in Synthesis: Preparation of a 2-
Morpholino-4-Anilinoquinoline Derivative
To demonstrate the utility of 2-(Morpholin-4-ylmethyl)aniline, the following protocol outlines

its use in the synthesis of a 4-anilinoquinoline derivative. This scaffold is present in numerous

kinase inhibitors.[10] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of a

chlorine atom on the quinoline ring by the primary amine of our intermediate.

Synthetic Pathway

2-(Morpholin-4-ylmethyl)aniline

Reaction Vessel
(Ethanol, Reflux)

4-Chloro-2-morpholinoquinoline

2-Morpholino-4-(2-(morpholin-4-ylmethyl)anilino)quinolineS_NAr Reaction

Click to download full resolution via product page

Caption: Synthesis of a 4-anilinoquinoline derivative.

Step-by-Step Protocol
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In a 100 mL round-bottom flask, dissolve 4-chloro-2-morpholinoquinoline (0.87 mmol, 1.0 eq)

in ethanol (20 mL).

Add 2-(Morpholin-4-ylmethyl)aniline (1.74 mmol, 2.0 eq) to the solution.

Heat the resulting mixture to reflux (approximately 80°C) and maintain overnight. The

reaction can be monitored by TLC.

After the reaction is complete, cool the mixture to room temperature.

Evaporate the ethanol under reduced pressure.

Wash the resulting residue with cold acetone and collect the solid product by vacuum

filtration.

The product, 2-morpholino-4-(2-(morpholin-4-ylmethyl)anilino)quinoline, can be further

purified by recrystallization from ethanol if necessary.

This protocol exemplifies how the primary amine of 2-(Morpholin-4-ylmethyl)aniline can be

effectively utilized to build more complex, biologically relevant molecules.

Safety and Handling
2-(Morpholin-4-ylmethyl)aniline should be handled with appropriate safety precautions in a

well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid contact with skin and eyes. Do not breathe dust.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store

away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety

information before handling this compound.
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Conclusion
2-(Morpholin-4-ylmethyl)aniline is a highly valuable and versatile intermediate in

pharmaceutical synthesis. Its strategic combination of a pharmacologically privileged

morpholine ring and a synthetically tractable aniline group allows for the efficient construction of

complex molecular architectures. The protocols detailed in this guide for its synthesis,

purification, and analytical characterization provide a solid foundation for its application in drug

discovery and development programs. The demonstrated utility in forming C-N bonds, as seen

in the synthesis of the anilinoquinoline derivative, highlights its potential for creating novel

compounds with significant therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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